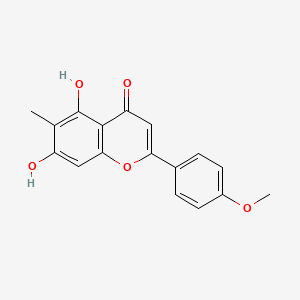

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-12(18)7-15-16(17(9)20)13(19)8-14(22-15)10-3-5-11(21-2)6-4-10/h3-8,18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGGOPUDDMOLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571041 | |

| Record name | 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14004-55-8 | |

| Record name | 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Bromination : The dihydro precursor is dissolved in a halogenated solvent (e.g., tetrachloromethane or trichloromethane) and treated with NBS under UV-Vis light (250–800 nm). Light activation replaces traditional radical initiators like benzoyl peroxide, minimizing side reactions.

-

Dehydrobromination : Spontaneous elimination of HBr occurs under reflux, forming the aromatic 4H-pyran-4-one core.

-

Substrate : 2,3-Dihydro-5,7-diacetoxy-6-methyl-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (10 g).

-

Solvent : Anhydrous tetrachloromethane (2 L).

-

Reagent : NBS (8 g, 1.2 equiv).

-

Conditions : Irradiation at 60°C for 2 hours.

-

Workup : Distillation of solvent, aqueous wash, and crystallization from petroleum ether yields the acetyl-protected intermediate.

-

Deprotection : Hydroalcoholic KOH (10%) at 70°C for 1 hour, followed by acidification with 20% H₂SO₄, affords the target compound (85% purity, UV λmax 345 nm).

Key Advantages :

-

Eliminates need for radical catalysts.

-

Scalable to industrial volumes (patent examples use 200 L reactors).

Baker-Venkataraman Rearrangement

The Baker-Venkataraman method remains a cornerstone for flavone synthesis, involving acylated hydroxyacetophenones and aryl aldehydes. For the target compound, this route ensures precise substitution at the 2- and 6-positions.

Synthetic Pathway

-

Acylation : 2,6-Dihydroxy-4-methylacetophenone is acetylated to protect the 5- and 7-hydroxyl groups.

-

Condensation : Reaction with 4-methoxybenzaldehyde in pyridine forms a chalcone intermediate.

-

Cyclization : Base-mediated intramolecular esterification (KOH/ethanol, reflux) yields the flavone core.

-

Deprotection : Acidic hydrolysis (HCl/MeOH) removes acetyl groups, yielding the final product.

Optimization Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | Acetic anhydride, H₂SO₄ | 92 |

| Chalcone formation | Pyridine, 24 h, RT | 78 |

| Cyclization | 10% KOH, ethanol, reflux | 65 |

| Global deprotection | 5% HCl, MeOH, 40°C | 88 |

Challenges :

-

Regioselective methylation at C6 requires careful stoichiometry.

-

Side reactions during cyclization may necessitate chromatographic purification.

Catalytic Dehydrogenation of Dihydroflavonols

Transition-metal-catalyzed dehydrogenation offers a mild alternative for oxidizing dihydroflavonols to flavones. Palladium on carbon (Pd/C) in dimethylformamide (DMF) efficiently mediates this transformation.

Procedure :

-

Substrate : 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol (5 g).

-

Catalyst : 10% Pd/C (0.5 g).

-

Conditions : DMF, 120°C, H₂ atmosphere (50 psi), 6 hours.

Advantages :

-

Avoids harsh oxidizing agents.

-

Compatible with acid-sensitive functional groups.

Microwave-Assisted Solid-Phase Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A polystyrene-bound dihydroxyacetophenone resin enables rapid assembly of the flavone scaffold.

Steps :

-

Resin functionalization : Load 2,4-dihydroxy-6-methylacetophenone onto Wang resin via ester linkage.

-

Aldehyde coupling : Treat with 4-methoxybenzaldehyde and piperidine (MW, 100°C, 10 min).

-

Cyclative cleavage : TFA/CH₂Cl₂ (1:1) under MW (80°C, 5 min) releases the flavone.

Performance Metrics :

-

Total synthesis time: <30 minutes.

-

Purity: >90% (HPLC).

Biocatalytic Approaches

Enzymatic synthesis using peroxidases or laccases provides an eco-friendly route. Trametes versicolor laccase mediates oxidative coupling of caffeic acid derivatives with resorcinol analogs.

Case Study :

-

Substrates : Methyl 3-(4-methoxyphenyl)prop-2-enoate and 2-methylresorcinol.

-

Enzyme : T. versicolor laccase (100 U/mL).

-

Conditions : Phosphate buffer (pH 5), 30°C, 24 h.

-

Outcome : 58% conversion to target flavone (LC-MS confirmation).

Limitations :

-

Low volumetric productivity.

-

Requires genetic engineering for optimized enzyme activity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromone ring can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

This compound has been extensively studied for its potential therapeutic benefits, particularly in the following areas:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and various diseases.

- Anti-inflammatory Effects : Research indicates that this flavonoid can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and cardiovascular conditions.

- Anticancer Activity : Studies have shown that 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one can induce apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent.

Pharmacological Applications

The pharmacological applications of this compound are diverse, including:

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cardiovascular Health : Its ability to improve endothelial function and reduce blood pressure highlights its potential in managing cardiovascular diseases.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Food evaluated the antioxidant capacity of various flavonoids, including this compound. The results indicated that this compound exhibited a higher DPPH radical scavenging activity compared to other tested compounds, supporting its use as a natural antioxidant in dietary supplements .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial documented in Phytotherapy Research, patients with chronic inflammatory conditions were administered supplements containing this flavonoid. The study found significant reductions in inflammatory markers (e.g., C-reactive protein) after treatment, suggesting its efficacy in managing inflammation .

Case Study 3: Anticancer Potential

Research published in Cancer Letters demonstrated that treatment with this compound led to decreased viability of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. This finding positions the compound as a promising candidate for further development in cancer therapies .

Table 1: Summary of Biological Activities

Table 2: Pharmacological Applications

| Application | Mechanism | Potential Conditions |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative damage | Alzheimer's, Parkinson's |

| Cardiovascular | Improves endothelial function | Hypertension, Atherosclerosis |

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Comparative Analysis

Substituent Effects on Bioactivity 6-Methyl vs. 4-Methoxyphenyl vs. 4-Hydroxyphenyl: Acacetin’s 4-methoxyphenyl group provides metabolic stability, whereas Poriol’s 4-hydroxyphenyl group may increase antioxidant activity via free radical scavenging .

Synthetic Challenges

- Introducing substituents at the 6-position (e.g., compound 9a’s 4-methylpiperazinylmethyl group) often results in low yields (9.9–22.4%) due to steric hindrance .

- The target compound’s methyl group simplifies synthesis compared to prenylated analogs (e.g., 6-(3-methylbut-2-en-1-yl)), which require specialized coupling reactions .

Biological Implications Acacetin lacks the 6-methyl group but shares the 4-methoxyphenyl moiety, making it a reference compound for studying methyl group contributions to receptor binding . Poriol’s dihydro backbone (flavanone) confers distinct conformational flexibility compared to the planar flavone structure, influencing interactions with enzymes like cyclooxygenase .

Safety and Toxicity

- The target compound’s acute oral toxicity (H302) contrasts with Acacetin, which lacks explicit hazard data in the provided evidence, suggesting differences in metabolic pathways .

Biological Activity

5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula: C16H12O6

- Molecular Weight: 300.2629 g/mol

- IUPAC Name: this compound

This structure contributes to its biological activity, particularly its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. A study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver homogenates, suggesting its potential in protecting against oxidative damage .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways . Additionally, animal models have demonstrated reduced edema in inflammatory conditions when treated with this flavonoid.

Anticancer Properties

Recent investigations highlight the anticancer potential of this compound. It induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, studies on human breast cancer cells showed that this compound downregulated Bcl-2 expression while upregulating pro-apoptotic factors .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of NF-kB signaling | |

| Anticancer | Induction of apoptosis via caspase activation |

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study evaluated the antioxidant effects of the compound in diabetic rats induced by streptozotocin. The results showed a significant decrease in blood glucose levels and an increase in antioxidant enzyme activities (SOD, CAT) post-treatment with this compound compared to control groups .

Case Study 2: Anti-cancer Effects on Breast Cancer Cells

In a controlled laboratory setting, human breast cancer cell lines treated with varying concentrations of the compound exhibited dose-dependent reductions in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with elevated concentrations of the flavonoid .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The presence of hydroxyl groups enhances electron donation capabilities, allowing for effective neutralization of reactive oxygen species (ROS).

- Anti-inflammatory Mechanism: The inhibition of NF-kB pathway prevents the transcription of pro-inflammatory genes, thus reducing inflammation.

- Apoptotic Induction: The modulation of apoptotic pathways involves the alteration of mitochondrial membrane potential and activation of caspases.

Q & A

How can the molecular structure of 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one be confirmed experimentally?

Answer:

Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify proton and carbon environments, focusing on hydroxyl (-OH), methoxy (-OCH), and aromatic signals. For example, the methoxy group at the 4-methoxyphenyl substituent typically resonates near δ 3.8 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., CHO vs. CHO) by matching the observed molecular ion [M+H] to theoretical values. Discrepancies in literature-reported formulas (e.g., CHO in vs. CHO in ) highlight the need for rigorous validation .

- X-ray Crystallography: Resolve crystal structure to confirm substituent positions and stereochemistry, if applicable.

What experimental approaches are recommended for assessing the compound’s antioxidant activity in vitro?

Answer:

- DPPH/ABTS Radical Scavenging Assays: Measure free radical quenching activity at varying concentrations (e.g., 10–100 μM). Compare results to positive controls (e.g., ascorbic acid) and structurally related flavonoids (e.g., chrysin, which lacks the 6-methyl and 4-methoxyphenyl groups) to evaluate substituent effects on activity .

- Cellular Antioxidant Activity (CAA): Use HepG2 or other cell lines to assess intracellular ROS reduction via fluorescent probes (e.g., DCFH-DA). Normalize results to cell viability (MTT assay) .

- Metal Chelation Studies: Test Fe/Cu binding capacity via UV-Vis spectroscopy, as hydroxyl groups at positions 5 and 7 may enhance metal chelation .

How should researchers address discrepancies in reported molecular formulas for this compound?

Answer:

Discrepancies (e.g., CHO vs. CHO ) may arise from:

- Synthesis Route Variability: Impurities or incomplete substitution during synthesis.

- Analytical Limitations: Low-resolution mass spectrometry misassigning isotopic peaks.

Methodological Recommendations: - HRMS Validation: Confirm exact mass using HRMS (e.g., Q-TOF instruments).

- Cross-Reference CAS Numbers: Verify CAS registry numbers (e.g., 14004-55-8 vs. 480-44-4 ) to ensure compound identity.

- Synthetic Reproducibility: Repeat synthesis with documented protocols and purity checks (HPLC ≥95%) .

What strategies are effective for improving the compound’s aqueous solubility and bioavailability?

Answer:

- Salt Formation: React with sodium or potassium hydroxide to form water-soluble salts.

- Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to enhance dissolution.

- Cyclodextrin Complexation: Use β-cyclodextrin to encapsulate hydrophobic moieties (e.g., the 4-methoxyphenyl group) .

- Structural Modification: Introduce polar groups (e.g., -SOH) at non-critical positions while preserving bioactivity .

How can researchers design toxicity studies given limited ecotoxicological data?

Answer:

Tiered Testing Approach:

In Vitro Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC values .

Acute Toxicity (OECD 423): Administer single doses (e.g., 300–2000 mg/kg) to rodents, monitoring mortality and organ damage over 14 days.

Ecotoxicology: Conduct algae (e.g., Chlorella vulgaris) or daphnia toxicity tests, as no data are available (see ).

Genotoxicity: Perform Ames test (bacterial reverse mutation) and comet assay (DNA damage in mammalian cells) .

What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC-DAD/UV: Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Monitor at λ = 280 nm (flavonoid absorption band) .

- LC-MS/MS: Confirm molecular ions and fragmentation patterns (e.g., loss of -CH or -OCH groups) .

- Validation Parameters: Include linearity (R > 0.99), LOD/LOQ, and intra-/inter-day precision (<5% RSD) .

How does the 6-methyl group influence the compound’s biological activity compared to analogs?

Answer:

Structural-Activity Relationship (SAR) Insights:

- The 6-methyl group may enhance lipophilicity, improving membrane permeability but reducing solubility.

- Methylation at position 6 could sterically hinder enzymatic degradation, prolonging half-life .

What precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust is generated .

- Ventilation: Work in a fume hood to avoid inhalation of particles.

- Spill Management: Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 4°C, protected from light to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.